

Validating the use of Furosemide as a reference standard in pharmaceutical quality control.

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Compound of Interest

Compound Name: 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid

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Furosemide: The Gold Standard for Pharmaceutical Quality Control

A comprehensive guide to the validation and application of Furosemide as a reference standard in the quality control of pharmaceutical formulations.

Furosemide, a potent loop diuretic, is a cornerstone in the management of edema associated with congestive heart failure, liver cirrhosis, and renal disease. Its critical therapeutic role necessitates stringent quality control of its pharmaceutical formulations. This guide provides an in-depth comparison and validation of Furosemide's use as an official reference standard, as established by major pharmacopeias, including the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

The official recognition by these leading regulatory bodies underscores the reliability and suitability of Furosemide reference standard (RS) for ensuring the identity, strength, quality, and purity of Furosemide drug products.[\[1\]](#)[\[2\]](#)[\[3\]](#) This guide will delve into the experimental protocols and validation data that underpin its use in key quality control assays.

Comparative Analysis of Analytical Methods

The quality control of Furosemide products relies on robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the predominant technique for assay and

impurity determination due to its specificity, accuracy, and precision. Dissolution testing is also critical to ensure the in vitro performance of the drug product.

High-Performance Liquid Chromatography (HPLC) Assay

The HPLC method provides a reliable means to quantify Furosemide and to detect and quantify any process-related impurities or degradation products.

Table 1: HPLC Method Parameters for Furosemide Assay

Parameter	USP Monograph Specification	Published Validation Study[5]
Column	4.6-mm x 25-cm; packing L10	Hypersil ODS C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase	Acetonitrile, water, and glacial acetic acid (50:50:1)	1% Glacial Acetic Acid: Acetonitrile (50:50 v/v)
Flow Rate	About 2 mL per minute	1.0 mL/min
Detection Wavelength	254 nm	272 nm
Injection Volume	-	10 µL

Dissolution Testing

Dissolution testing is a critical quality control parameter that predicts the in vivo performance of the drug. For Furosemide tablets, the USP provides standardized methods to ensure consistent drug release.[2][6]

Table 2: Dissolution Test Parameters for Furosemide Tablets

Parameter	USP Dissolution Test 1 ^[2]
Apparatus	2 (Paddle)
Medium	pH 5.8 phosphate buffer
Volume	900 mL
Rotation Speed	50 rpm
Time	60 minutes
Acceptance Criteria	Not less than 80% (Q) of the labeled amount is dissolved.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of quality control tests. The following are summarized protocols for the HPLC assay and dissolution testing of Furosemide tablets based on USP monographs.

HPLC Assay Protocol

This protocol outlines the procedure for quantifying Furosemide in a tablet formulation.

- **Standard Preparation:** Accurately weigh a quantity of USP Furosemide RS and dissolve in the Diluting solution to obtain a known concentration of about 1.0 mg per mL.^[2]
- **Assay Preparation:** Weigh and finely powder not fewer than 20 Furosemide tablets. Transfer an accurately weighed portion of the powder, equivalent to about 50 mg of furosemide, to a 50-mL volumetric flask. Add 30 mL of Diluting solution, sonicate for 10 minutes, and then dilute to volume with the Diluting solution. Mix and filter, discarding the first 10 mL of the filtrate.^[2]
- **Chromatographic System:** Use a liquid chromatograph equipped with a 254-nm detector and a 4.6-mm × 25-cm column that contains packing L10. The mobile phase is a mixture of acetonitrile, water, and glacial acetic acid (50:50:1), and the flow rate is about 2 mL per minute.^[7]

- Procedure: Separately inject equal volumes (about 20 μ L) of the Standard preparation and the Assay preparation into the chromatograph. Record the chromatograms and measure the peak responses.[2]
- Calculation: Calculate the quantity, in mg, of furosemide in the portion of Tablets taken.

Dissolution Test Protocol

This protocol describes the procedure for evaluating the dissolution of Furosemide from tablets.

- Test Setup: Place 900 mL of pH 5.8 phosphate buffer in each vessel of a USP Apparatus 2 (paddle apparatus). Maintain the temperature at 37 ± 0.5 °C.[2][6]
- Procedure: Place one Furosemide tablet in each vessel and immediately start the apparatus at 50 rpm.[2]
- Sampling: At 60 minutes, withdraw a sample from each vessel and filter.[2]
- Analysis: Determine the amount of Furosemide dissolved from UV absorbances at the isosbestic point at 274 nm on the filtered portions of the solution under test, suitably diluted with the dissolution medium. Compare the results with a Standard solution having a known concentration of USP Furosemide RS in the same medium.[2][6]
- Acceptance Criteria: The amount of active ingredient dissolved from each tablet is not less than 80% (Q) of the labeled amount in 60 minutes.[2]

Method Validation Data

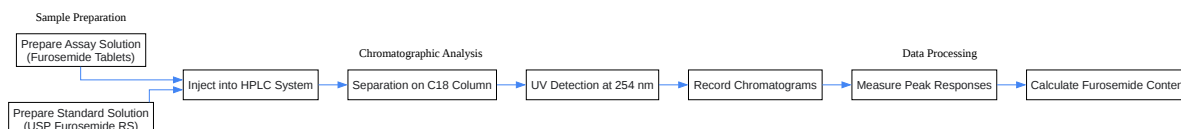
The suitability of an analytical method for its intended purpose is demonstrated through method validation. Key validation parameters for the HPLC assay of Furosemide are summarized below.

Table 3: Summary of HPLC Method Validation Parameters

Validation Parameter	Result
Linearity (R^2)	> 0.999
Accuracy (% Recovery)	98.2% - 101.0% [8]
Precision (%RSD)	$\leq 2\%$ [8]
Limit of Detection (LOD)	80 ng/mL [9]
Limit of Quantitation (LOQ)	320 ng/mL [9]

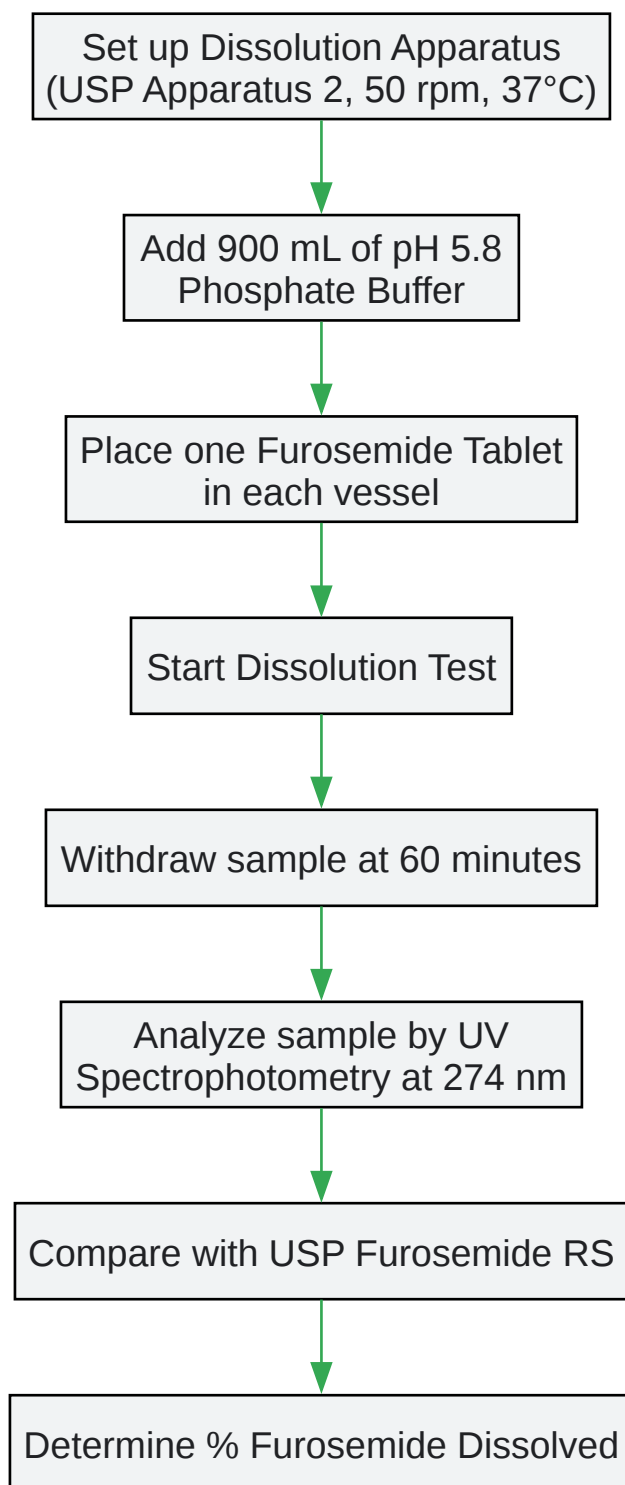
Visualizing the Workflow

Diagrams created using Graphviz provide a clear visual representation of the experimental workflows.



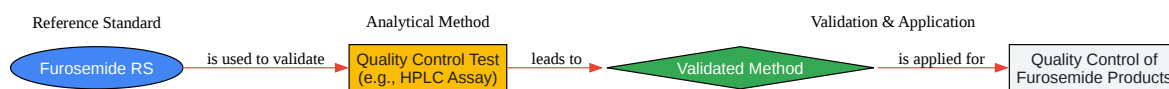
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Caption: Workflow for the HPLC assay of Furosemide tablets.



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Caption: Workflow for the dissolution testing of Furosemide tablets.



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